molecular formula C23H18ClF2N3O2S B609846 3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid CAS No. 1782070-22-7

3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid

Cat. No. B609846
M. Wt: 473.92
InChI Key: BQMMCRXYIIKAOB-UHFFFAOYSA-N
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Description

The compound “3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid” is a non-polymer with a molecular weight of 473.923 . It has a complex structure with a formula of C23H18ClF2N3O2S . The compound is also identified by the isomeric SMILES: CCn1cc (cn1)n2c3c (ccc (c3F)Cl)c (c2C4CC4)Sc5cccc (c5F)C (=O)O .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. It includes a cyclopropyl group, a pyrazole ring, an indole ring, and a benzoic acid group . The presence of these groups can significantly influence the compound’s reactivity and properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Novel synthetic routes for creating indole derivatives, similar in structure to the compound , have been developed. For instance, Iakobson et al. (2013) described the synthesis of Pentafluorosulfanyl-Containing Indoles using vicarious nucleophilic substitution and other techniques, which might be applicable to the synthesis of the target compound (Iakobson, Pošta, & Beier, 2013).

  • Chemical Reactions and Derivatives : Studies like that of Clerici, Gelmi, and Pocar (1999) have explored the synthesis of 2-Alkyl- and 2-Arylsulfanyl-1-aminocyclopropanecarboxylic Acids, demonstrating the diverse chemical reactions and potential derivatives that can be derived from complex compounds like the one (Clerici, Gelmi, & Pocar, 1999).

Applications in Drug Development and Biological Studies

  • Role in Antidepressant Development : Mette G. Hvenegaard et al. (2012) discussed the oxidative metabolism of Lu AA21004, a novel antidepressant, which bears structural similarities to the target compound. This study provides insight into how similar compounds could be metabolized in the body, contributing to the development of new antidepressants (Hvenegaard et al., 2012).

  • Potential Antimicrobial Properties : The work of Rehman et al. (2016) on the synthesis of acetamides with potential antimicrobial properties highlights the pharmaceutical applications of complex chemical compounds, which might be applicable to the compound (Rehman et al., 2016).

  • Use in Molecular Docking and Biological Evaluation : Research like that conducted by Fathima et al. (2021) involving the design, synthesis, molecular docking, and biological evaluation of novel compounds provides a framework for understanding how complex molecules like the target compound can be used in drug discovery (Fathima et al., 2021).

properties

IUPAC Name

3-[6-chloro-2-cyclopropyl-1-(1-ethylpyrazol-4-yl)-7-fluoroindol-3-yl]sulfanyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClF2N3O2S/c1-2-28-11-13(10-27-28)29-20(12-6-7-12)22(15-8-9-16(24)19(26)21(15)29)32-17-5-3-4-14(18(17)25)23(30)31/h3-5,8-12H,2,6-7H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMMCRXYIIKAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)N2C(=C(C3=C2C(=C(C=C3)Cl)F)SC4=CC=CC(=C4F)C(=O)O)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid

CAS RN

1782070-22-7
Record name PAT-505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1782070227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PAT-505
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T7TDA5QJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid
Reactant of Route 2
3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid
Reactant of Route 3
3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid
Reactant of Route 4
Reactant of Route 4
3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid
Reactant of Route 5
3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid
Reactant of Route 6
3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid

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